
Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is a complex organic compound featuring a guanidine core substituted with two pyridin-3-yl groups and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine typically involves the reaction of pyridin-3-yl-substituted guanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the guanidine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridin-3-yl groups can be reduced to form piperidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxoethyl)-1,3-di(pyridin-3-yl)guanidine.
Reduction: Formation of 2-(2-hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine.
Substitution: Formation of various substituted guanidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-2-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-4-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine
Uniqueness
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its isomers and analogs.
特性
CAS番号 |
63885-21-2 |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine |
InChI |
InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18) |
InChIキー |
LHLJUVWOOHKGBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
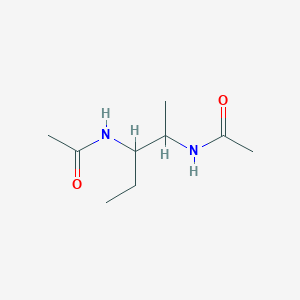
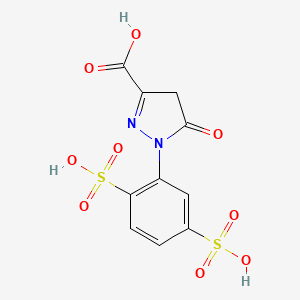
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

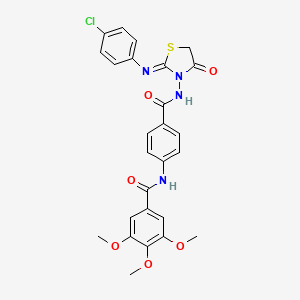
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
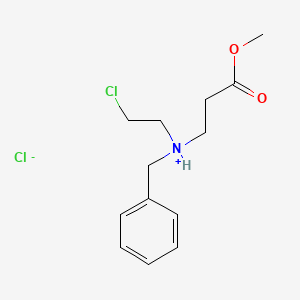
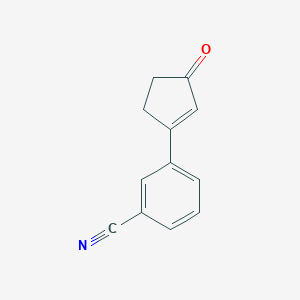

![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
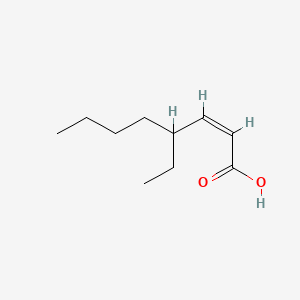
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

